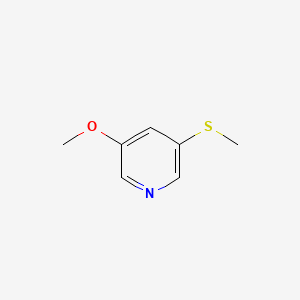

5-Methoxy-3-methylthiopyridine

Übersicht

Beschreibung

5-Methoxy-3-methylthiopyridine is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 . It is used in various applications in the chemical industry .

Synthesis Analysis

The synthesis of 5-Methoxy-3-methylthiopyridine involves several methods. One of the main strategies to build up borinic acids relies either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis

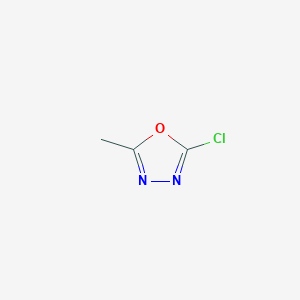

The molecular structure of 5-Methoxy-3-methylthiopyridine consists of a pyridine ring with a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to it . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

5-Methoxy-3-methylthiopyridine has a predicted boiling point of 255.7±25.0 °C and a predicted density of 1.14±0.1 g/cm3 . Its solubility in water is 6.85 mg/l at 20 °C . It is also soluble in organic solvents like hexane, methanol, and acetone .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Compounds with methoxy and methylthio groups on a pyridine ring are of significant interest in chemical synthesis, offering versatile intermediates for developing pharmaceuticals, agrochemicals, and advanced materials. The synthesis of such compounds often involves strategic functionalization of the pyridine ring to introduce methoxy and methylthio groups, utilizing reactions like nucleophilic substitution and transition metal-catalyzed coupling reactions. For instance, the synthesis of 2-amino-4-methoxy-6-methylthiopyrimidine demonstrates the utility of such chemical transformations, showing how specific functional groups can be introduced to achieve desired chemical structures (Yin Dulin, 2005) [https://consensus.app/papers/synthesis-2amino4methoxy6methylthiopyrimidine-dulin/8ca59f962638557e929ff97f5c52ba43/?utm_source=chatgpt].

Applications in Medicinal Chemistry

Compounds structurally related to 5-Methoxy-3-methylthiopyridine find applications in medicinal chemistry, particularly in the synthesis of novel pharmaceutical agents. These compounds can serve as building blocks for the development of drugs with potential anti-inflammatory, antiviral, and antipsychotic activities. For example, methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate has been investigated for its potential anti-inflammatory properties, highlighting the therapeutic potential of such structures (G. P. Moloney, 2001) [https://consensus.app/papers/methyl-3hydroxythieno23bpyridine2carboxylate-moloney/9f0587f4051a5011ad3c60917b51fd59/?utm_source=chatgpt].

Material Science and Catalysis

In the realm of materials science and catalysis, compounds similar to 5-Methoxy-3-methylthiopyridine can play a crucial role as ligands in the formation of metal complexes, which are pivotal in catalytic processes. The synthesis and characterization of CuI complexes with N,N',S,S' scorpionate ligands, for instance, provide insight into how such compounds can influence the properties and reactivity of metal centers in catalysis (Marcello Gennari et al., 2008) [https://consensus.app/papers/complexes-nnss-scorpionate-ligands-evidence-gennari/e300e4a103545fd6a4a1a7aac85ae60c/?utm_source=chatgpt].

Safety and Hazards

Wirkmechanismus

Target of Action

It’s structurally similar to 5-meo-dmt, which primarily acts as an agonist at the 5-ht1a and 5-ht2a receptors . The 5-HT1A receptor is a well-validated therapeutic target .

Mode of Action

The structurally similar compound 5-meo-dmt is thought to exert its effects primarily through 5-ht2a receptor agonism, although additional mechanisms of action such as monoamine oxidase inhibition (maoi) may also be involved .

Biochemical Pathways

5-meo-dmt, a structurally similar compound, is known to stimulate neuroendocrine function, immunoregulation, and anti-inflammatory processes .

Result of Action

Observational studies and surveys have suggested that single exposure to 5-meo-dmt can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress .

Eigenschaften

IUPAC Name |

3-methoxy-5-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPYSOIVHGIKGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B3176194.png)

![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)

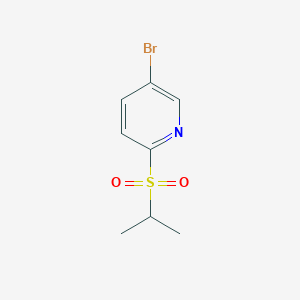

![Pyridine, 3-chloro-2-[(1-methylethyl)thio]-](/img/structure/B3176264.png)